6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-|A-D-ribofuranosyl)purine
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Overview
Description
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine typically involves the acetylation of the ribofuranosyl moiety followed by the chlorination and hydroxylation of the purine base. The reaction conditions often require the use of acetic anhydride and a base such as pyridine for the acetylation step. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated purine can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-iodo-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine: Similar structure but with an iodine atom instead of a hydroxyl group.
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine: A stereoisomer with a different configuration of the ribofuranosyl moiety
Uniqueness
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-|A-D-ribofuranosyl)purine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in anticancer research .
Properties
Molecular Formula |
C16H17ClN4O8 |
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Molecular Weight |
428.8 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
UDPLUTIBYLKPII-BWIWHEPQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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